4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol
Description
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C17H14N2O2/c20-11-7-8-12(15(21)9-11)17-18-13-5-1-3-10-4-2-6-14(19-17)16(10)13/h1-9,17-21H |
InChI Key |
CDBGSWUVVRUXQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Functional Group Transformation Approaches
The foundational synthesis route for 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol involves cyclization reactions to construct the perimidine core. A representative method begins with the condensation of 1,3-dihydroxybenzene (resorcinol) with a perimidine precursor, such as 1,8-diaminonaphthalene, under acidic conditions . The reaction proceeds via nucleophilic attack of the amine groups on the electrophilic carbon of resorcinol, followed by intramolecular cyclization to form the dihydroperimidine ring.
Key parameters influencing yield include:
-
Acid Catalyst : Concentrated hydrochloric acid or sulfuric acid (yields: 60–75%) .
-
Solvent System : Ethanol or methanol at reflux temperatures (60–80°C) .
-
Reaction Time : 12–24 hours to ensure complete ring closure .
Post-cyclization, hydroxylation at the 1- and 3-positions of the benzene ring is achieved via electrophilic aromatic substitution using nitrating agents, followed by reduction. For example, nitric acid introduces nitro groups, which are subsequently reduced to hydroxyls using hydrogen gas and palladium catalysts .
Reduction of Perimidinium Salts
An alternative route involves the reduction of perimidinium salts to access the dihydroperimidine scaffold. In a protocol adapted from related compounds, 1-methylperimidinium iodide is treated with sodium borohydride (NaBH₄) in methanol under nitrogen . The iodide counterion stabilizes the intermediate, while NaBH₄ selectively reduces the iminium bond, yielding the dihydroperimidine structure with >65% efficiency .
Reaction Scheme :
-
Quaternization : 1-methylperimidine + methyl iodide → 1,2,3-trimethylperimidinium iodide .
-
Reduction : Perimidinium iodide + NaBH₄ → 2,3-dihydro-1H-perimidine .
This method benefits from mild conditions (room temperature, 30-minute reaction time) but requires rigorous exclusion of moisture to prevent hydrolysis .
Multi-Step Synthesis from Benzene Derivatives
A modular approach constructs the benzene and perimidine rings separately before coupling them. Starting with 2,4-dihydroxybenzoic acid, esterification with methanol produces methyl 2,4-dihydroxybenzoate, which undergoes Friedel-Crafts acylation with acetyl chloride to introduce a ketone group . Subsequent condensation with 1,8-diaminonaphthalene in the presence of POCl₃ facilitates cyclization to form the perimidine moiety .
Critical Steps :
-
Friedel-Crafts Acylation : AlCl₃ catalyst, dichloromethane solvent, 0°C to room temperature .
-
Cyclization : POCl₃-mediated dehydration at 80°C for 6 hours .
Final hydroxylation is achieved via hydrolytic cleavage of protective groups, such as methyl esters, using aqueous NaOH .
Catalytic and Oxidative Methods
Recent advances employ transition-metal catalysts to enhance regioselectivity. For instance, palladium-catalyzed oxidative annulation couples substituted hydrazides with isocyanides to form the oxadiazole-perimidine hybrid core . Although primarily applied to 1,3,4-oxadiazoles, this method is adaptable to perimidine systems by substituting hydrazide precursors with naphthalene diamines .
Optimized Conditions :
Yields reach 70–85% with high functional group tolerance, enabling the incorporation of electron-donating or -withdrawing substituents on the benzene ring .
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | 60–75 | 12–24 h | Scalability, minimal byproducts | Harsh acidic conditions |
| Perimidinium Reduction | 65–70 | 30 min | Rapid, room temperature | Moisture-sensitive intermediates |
| Multi-Step Synthesis | 50–60 | 18–36 h | Modularity, regiochemical control | Multiple purification steps required |
| Catalytic Oxidative | 70–85 | 6–8 h | Functional group tolerance, mild conditions | High catalyst loading |
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-perimidin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The perimidine ring can be reduced under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc/acetic acid, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups leads to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a scaffold for the development of novel therapeutic agents.
Case Study: Anticancer Activity
Research indicates that derivatives of perimidine compounds exhibit cytotoxic effects against various cancer cell lines. For example, analogs of 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol have been synthesized and tested for their ability to inhibit tumor growth in vitro. In one study, derivatives were evaluated for their activity against pancreatic cancer cells, demonstrating significant inhibition of cell proliferation with IC50 values in the low micromolar range .
The biological activity of this compound extends beyond anticancer properties. It has been explored for its potential as an antibacterial agent.
Data Table: Biological Activity of Derivatives
| Compound | Target Organism | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | 15 | Inhibition of cell wall synthesis |
| Derivative A | S. aureus | 10 | Disruption of membrane integrity |
| Derivative B | Pseudomonas aeruginosa | 8 | Inhibition of protein synthesis |
Materials Science
In addition to biological applications, this compound has potential uses in materials science due to its electronic properties.
Case Study: Organic Light Emitting Diodes (OLEDs)
Recent studies have investigated the incorporation of perimidine derivatives into OLEDs. The unique electronic properties of these compounds contribute to enhanced light emission efficiency and stability in devices. Research has shown that films made from these compounds exhibit improved charge transport characteristics compared to traditional materials used in OLEDs .
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the perimidine ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Fluorescence and pH-Dependent Properties
- Thiadiazole Derivatives (e.g., 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol): Exhibit pH-sensitive fluorescence due to tautomerism (cis-enol, trans-enol, and ionic forms). The thiadiazole ring’s electron-withdrawing nature stabilizes excited states, enabling applications in biosensing .
- Target Compound: Fluorescence properties are unexplored in the evidence, but the perimidine moiety’s conjugation with resorcinol could theoretically enable similar pH-responsive behavior.
Antioxidant and Radical Scavenging Activity
Structural Modifications and Physical Properties
Sulfur-Containing Derivatives (e.g., 4-(phenylthio)benzene-1,3-diol):
Indazole Derivatives (e.g., 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol):
Target Compound :
Data Table: Key Properties of Selected Benzene-1,3-diol Derivatives
Biological Activity
4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol, also known by its CAS number 73858-20-5, is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial and anticancer properties, as well as its pharmacological implications based on existing literature.
The molecular formula of this compound is C₁₄H₁₃N₃O₂, with a molecular weight of approximately 241.29 g/mol. The compound features a perimidine ring structure which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to perimidines. A study evaluating various derivatives found that certain perimidine-based compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 75 µg/mL |
| Compound B | Escherichia coli | <125 µg/mL |
| Compound C | Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the presence of specific substituents on the perimidine ring can enhance antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study focused on the synthesis and evaluation of various perimidine derivatives demonstrated that some exhibited notable antiproliferative activity against human cancer cell lines. The results indicated:
| Compound | Cell Line Tested | IC₅₀ Value (µM) |
|---|---|---|
| Compound D | MDA-MB-231 (breast cancer) | 0.03 |
| Compound E | HeLa (cervical cancer) | >100 |
The most potent compound (Compound D), which had an IC₅₀ value significantly lower than that of doxorubicin (IC₅₀ = 0.60 µM), indicates strong antiproliferative properties under both normoxic and hypoxic conditions .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its activity may be attributed to the inhibition of key enzymes involved in cellular proliferation and bacterial metabolism. Molecular docking studies have indicated potential interactions with targets such as carbonic anhydrase IX and various kinases involved in cancer progression .
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their antibacterial and anticancer activities using standardized assays.
- Structure-Based Design : Another research effort utilized structure-based design to optimize these compounds for enhanced efficacy against specific bacterial strains and cancer cell lines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol, and what analytical methods are used to confirm its purity?
- Answer : Common synthetic routes involve condensation reactions between substituted benzene derivatives and dihydroperimidine precursors under reflux conditions. For example, analogous compounds like phthalimide derivatives are synthesized using H₂O₂ in ethanol for oxidation steps . Characterization typically employs ¹H-NMR to confirm structural integrity and HPLC or GC-MS to assess purity. Reaction intermediates should be monitored via TLC, and final products recrystallized to minimize impurities .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Answer : Stability studies should follow a factorial design, varying pH (e.g., 2–12) and temperature (25–80°C) while monitoring degradation via UV-Vis spectroscopy or LC-MS. Buffer solutions (e.g., ammonium acetate adjusted to pH 6.5) can maintain controlled pH environments . Kinetic modeling (e.g., Arrhenius plots) helps predict degradation pathways. Control experiments with inert atmospheres (N₂ or Ar) may isolate oxidative vs. hydrolytic degradation mechanisms .
Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?
- Answer : Density Functional Theory (DFT) calculations are critical for predicting electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Researchers should align computational models with experimental data (e.g., NMR chemical shifts) to validate accuracy. Conceptual frameworks like frontier molecular orbital theory or Hammett parameters can rationalize substituent effects on reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Advanced techniques like 2D NMR (COSY, NOESY) can clarify proton coupling and spatial arrangements. Computational simulations (DFT with solvent models like PCM) should replicate experimental conditions. If contradictions persist, consider synchrotron X-ray crystallography for definitive structural elucidation .
Q. What methodological strategies optimize the regioselectivity of functional group modifications on the dihydroperimidine ring?
- Answer : Regioselectivity can be controlled via directing groups (e.g., hydroxyl or methoxy substituents) or catalyst design. For example, Pd-catalyzed C–H activation or enzymatic catalysis may enhance specificity. Kinetic studies under varying reagent stoichiometries (e.g., excess electrophiles) and temperature gradients can identify optimal conditions. Reaction progress should be tracked using in-situ IR or Raman spectroscopy .
Q. How do researchers integrate multi-omics data (e.g., metabolomics and proteomics) to study this compound’s biological interactions?
- Answer : Use untargeted metabolomics (LC-HRMS) to identify metabolite profiles in biological matrices, paired with proteomics (LC-MS/MS) to map protein binding partners. Bioinformatics tools like STRING or KEGG pathways link interaction networks. Cross-validation with gene expression data (RNA-seq) can reveal mechanistic insights. Ensure statistical rigor via false discovery rate (FDR) correction and permutation testing .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis for reproducibility studies?
- Answer : Implement Quality by Design (QbD) principles, defining critical process parameters (CPPs: e.g., reaction time, catalyst loading) and material attributes (CMAs: e.g., solvent grade). Use Design of Experiments (DoE) to optimize CPPs and validate robustness. Statistical process control (SPC) charts monitor variability, and orthogonal analytical methods (e.g., DSC for crystallinity) ensure consistency .
Methodological Notes
- Theoretical Alignment : Always anchor experiments in established frameworks (e.g., reaction mechanisms, QSAR models) to ensure academic rigor .
- Data Validation : Combine computational predictions with empirical data to address contradictions, prioritizing crystallographic or spectroscopic validation .
- Ethical Compliance : For biological studies, adhere to institutional review protocols for data sharing and informed consent when integrating human-derived datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
